
Chemical structure and properties of 3-Chloro-5-
ethynylisoquinoline

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 3-Chloro-5-ethynylisoquinoline

CAS No.: 1822784-14-4

Cat. No.: B1436038

Get Quote

Technical Monograph: 3-Chloro-5-
ethynylisoquinoline
Bifunctional Scaffolds in Precision Medicine[1]
Executive Summary
3-Chloro-5-ethynylisoquinoline is a high-value heterocyclic building block characterized by

orthogonal reactivity. It features a 3-chloro handle (susceptible to metal-catalyzed cross-

coupling or nucleophilic aromatic substitution) and a 5-ethynyl moiety (a rigid linker or "click"

chemistry handle). This dual functionality makes it a critical scaffold in the design of covalent

inhibitors (e.g., KRAS G12C), PROTAC linkers, and kinase inhibitors where vector control and

rigidification are paramount.
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The molecule consists of an isoquinoline core substituted at the C3 position with a chlorine

atom and at the C5 position with an ethynyl group. The electronic environment of the

isoquinoline ring creates a reactivity gradient that allows for regioselective functionalization.

Property
Value
(Predicted/Experimental)

Significance

Formula C₁₁H₆ClN
Core scaffold for library

generation.

Molecular Weight 187.62 g/mol
Low MW allows for "fragment-

based" drug design.

ClogP ~3.2
Moderate lipophilicity; suitable

for CNS or intracellular targets.

Topological Polar Surface Area ~13 Å² High membrane permeability.

pKa (Conj. Acid) ~2.5 - 3.0

The 3-Cl substituent lowers the

basicity of the N2 nitrogen

compared to unsubstituted

isoquinoline (pKa ~5.4).

Electronic Distribution
C5 Position (Ethynyl): The C5 position is electronically coupled to the benzene ring of the

isoquinoline. The ethynyl group acts as a weak electron-withdrawing group via induction but

can donate electron density via resonance.

C3 Position (Chloro): The C3 carbon is electron-deficient due to the adjacent imine-like

nitrogen (N2). This makes the C-Cl bond activated for oxidative addition with palladium

catalysts, though it is generally less reactive than a C1-Cl or a C5-Br bond.

Synthetic Protocols
The synthesis of 3-Chloro-5-ethynylisoquinoline requires a strategy that differentiates

between the C3 and C5 positions. The most robust route proceeds via a 3-chloro-5-

bromoisoquinoline intermediate, exploiting the reactivity difference between aryl bromides and

heteroaryl chlorides.
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Diagram 1: Retrosynthetic Analysis & Workflow
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Caption: Step-wise synthesis exploiting the higher reactivity of C5-Br over C3-Cl for selective

Sonogashira coupling.

Detailed Experimental Methodology
Step 1: Nitration of 3-Chloroisoquinoline

Reagents: 3-Chloroisoquinoline (1.0 eq), Fuming HNO₃, Conc. H₂SO₄.[1]
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Protocol: Dissolve 3-chloroisoquinoline in conc. H₂SO₄ at 0°C. Add fuming HNO₃ dropwise.

The chlorine at C3 directs the electrophilic attack primarily to the C5 position (over C8) due

to sterics and electronic deactivation of the pyridine ring.

Validation: Monitor by TLC (EtOAc/Hex). Product appears as a yellow solid upon quenching

with ice water.[1]

Step 2: Sandmeyer Transformation (Amine → Bromide)
Rationale: Converting the nitro group to a bromide provides the necessary handle for cross-

coupling.

Protocol:

Reduce nitro group: Fe powder in AcOH/EtOH reflux (2h). Filter and concentrate to obtain

3-chloro-5-aminoisoquinoline.[2]

Diazotization: Suspend amine in 48% HBr at 0°C. Add NaNO₂ (aq) dropwise to form the

diazonium salt.

Substitution: Add CuBr (1.2 eq) dissolved in HBr. Heat to 60°C until gas evolution ceases.

Key Insight: The C3-Cl bond is stable under these acidic/radical conditions.

Step 3: Regioselective Sonogashira Coupling
Reagents: 3-Chloro-5-bromoisoquinoline, TMS-acetylene, Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2

mol%), Et₃N/THF.

Selectivity Mechanism: The C5-Br bond (aryl bromide) undergoes oxidative addition with

Pd(0) significantly faster than the C3-Cl bond (heteroaryl chloride). By controlling

temperature (40-50°C) and stoichiometry, exclusive C5 coupling is achieved.

Protocol: Degas solvents.[3][4] Add catalyst and alkyne.[3][4][5][6] Stir at 50°C for 4-6h.

Deprotection: Treat the TMS-intermediate with K₂CO₃ in MeOH (rt, 1h) to yield 3-Chloro-5-
ethynylisoquinoline.
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Reactivity Profile & Applications
Orthogonal Functionalization
This scaffold is a "chemical chameleon," allowing sequential elaboration.

Reaction Type Target Site Conditions Application

CuAAC (Click) C5-Ethynyl
Azide-R, Cu(I),

Ascorbate

Bioconjugation,

PROTAC linker

attachment.

Sonogashira C5-Ethynyl Aryl-Halide, Pd/Cu
Extending the rigid

aromatic system.

Suzuki-Miyaura C3-Chloro
Boronic Acid,

Pd(dppf)Cl₂, Base

Installing "Warhead"

or specificity pocket

binding group.

S_NAr C3-Chloro
Amine/Alkoxide,

Heat/Microwave

Introduction of

solubilizing groups.

Diagram 2: Reactivity Map

3-Chloro-5-ethynylisoquinoline

Triazole Conjugates
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Extended Biaryls
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Functionalized Core
(Suzuki Coupling)

C3: Ar-B(OH)2, Pd(0)

Aminoisoquinolines
(S_NAr Substitution)

C3: HNR2, Heat
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Caption: Orthogonal reactivity allows independent modification of the C5 (linker) and C3

(pharmacophore) sites.

Medicinal Chemistry Applications
Kinase Inhibitors: The isoquinoline core mimics the adenine ring of ATP. The 3-chloro group

can be substituted with an aminopyrazole or similar hinge-binding motif. The 5-ethynyl group

projects into the solvent-exposed region or back-pocket, ideal for attaching solubilizing tails.

Covalent Inhibitors (KRAS G12C): Analogous scaffolds are used where the ethynyl group

serves as a rigid spacer to position a reactive acrylamide "warhead" near a cysteine residue.

PROTACs: The ethynyl group provides a minimal-footprint attachment point for E3 ligase

ligand linkers.

Safety & Stability
Stability: The terminal alkyne is sensitive to oxidation and polymerization if stored improperly.

Store at -20°C under argon.

Hazards:

Halogenated Heterocycles: Potential skin sensitizers.

Alkynes: High energy density; avoid contact with heavy metals (Ag, Hg) to prevent

explosive acetylide formation.

Silica Dust: Use wet-loading techniques during purification to minimize inhalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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